molecular formula C10H13FO2 B2424938 (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol CAS No. 2248187-66-6

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No.: B2424938
CAS No.: 2248187-66-6
M. Wt: 184.21
InChI Key: FVDQTUMMUWXPFL-SSDOTTSWSA-N
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Description

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a fluorine and a methoxy group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2S)-enantiomer. This can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be further reduced to a hydrocarbon using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-one.

    Reduction: (2S)-2-(2-Fluoro-4-methoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-Fluorophenyl)propan-1-ol: Lacks the methoxy group, which can affect its reactivity and biological activity.

    (2S)-2-(4-Methoxyphenyl)propan-1-ol: Lacks the fluorine atom, which can influence its chemical stability and interactions.

    (2S)-2-Phenylpropan-1-ol: Lacks both the fluorine and methoxy groups, making it less specialized for certain applications.

Uniqueness

The presence of both the fluorine and methoxy groups in (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol makes it unique, as these functional groups can significantly influence its chemical properties, reactivity, and potential biological activity.

Properties

IUPAC Name

(2S)-2-(2-fluoro-4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDQTUMMUWXPFL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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